molecular formula C23H40BrNO2 B14075859 N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide CAS No. 102728-38-1

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide

Cat. No.: B14075859
CAS No.: 102728-38-1
M. Wt: 442.5 g/mol
InChI Key: FBLUWGSNYVYILE-UHFFFAOYSA-M
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Description

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with benzoyl chloride to form N-dodecylbenzamide. This intermediate is then reacted with ethylene oxide to introduce the 2-(benzoyloxy)ethyl group. Finally, the quaternization of the tertiary amine with methyl bromide yields the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Silver nitrate or sodium sulfate can be used for anion exchange reactions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields the corresponding amine.

    Substitution: Results in quaternary ammonium compounds with different anions.

Scientific Research Applications

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: Utilized in formulations of detergents, fabric softeners, and personal care products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Benzoyloxy)ethyl]-N,N-dimethylpropan-1-aminium bromide
  • N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide
  • 2-(Benzoyloxy)ethyl benzoate

Uniqueness

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide stands out due to its specific chain length and the presence of the benzoyloxyethyl group, which enhances its surfactant and antimicrobial properties compared to other similar compounds.

Properties

CAS No.

102728-38-1

Molecular Formula

C23H40BrNO2

Molecular Weight

442.5 g/mol

IUPAC Name

2-benzoyloxyethyl-dodecyl-dimethylazanium;bromide

InChI

InChI=1S/C23H40NO2.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)20-21-26-23(25)22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

FBLUWGSNYVYILE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-]

Origin of Product

United States

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